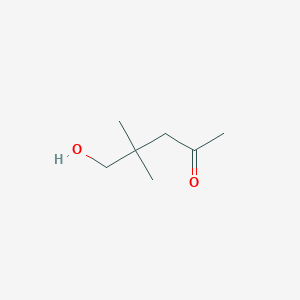

5-Hydroxy-4,4-dimethylpentan-2-one

Description

5-Hydroxy-4,4-dimethylpentan-2-one is a branched-chain ketone with a hydroxyl group at the terminal carbon (C5). Its molecular formula is C₇H₁₄O₂ (molecular weight: 130.19 g/mol). The compound features a ketone group at position 2 and two methyl substituents at position 4, contributing to its steric hindrance and influencing its physicochemical properties. The hydroxyl group enhances polarity, making it more soluble in polar solvents compared to non-hydroxylated analogs.

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

5-hydroxy-4,4-dimethylpentan-2-one |

InChI |

InChI=1S/C7H14O2/c1-6(9)4-7(2,3)5-8/h8H,4-5H2,1-3H3 |

InChI Key |

ZTNAKDVIWREFEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C)(C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4,4-dimethylpentan-2-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by selective reduction of the resulting α,β-unsaturated ketone. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 5-Hydroxy-4,4-dimethylpentan-2-one may involve large-scale aldol condensation reactions followed by purification steps such as distillation or crystallization. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4,4-dimethylpentan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4,4-dimethylpentanoic acid.

Reduction: Formation of 5-hydroxy-4,4-dimethylpentanol.

Substitution: Formation of 5-chloro-4,4-dimethylpentan-2-one or 5-bromo-4,4-dimethylpentan-2-one.

Scientific Research Applications

5-Hydroxy-4,4-dimethylpentan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4,4-dimethylpentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The compound may act as a substrate or inhibitor, depending on the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparison

(a) 4,4-Dimethyl-2-pentanone

- Molecular Formula : C₇H₁₄O

- Molecular Weight : 114.19 g/mol

- CAS Registry Number : 590-50-1

- Key Differences : Lacks the hydroxyl group at C5. This reduces polarity and hydrogen-bonding capacity.

- Applications : Used as a solvent in organic reactions due to its moderate volatility .

(b) 2,2,4,4-Tetramethyl-3-pentanone

- Molecular Formula : C₈H₁₆O

- Molecular Weight : 128.21 g/mol

- CAS Registry Number : 815-24-7

- Key Differences : Additional methyl groups at positions 2 and 4 increase branching, reducing intermolecular van der Waals forces.

- Applications: Potential use as a low-polarity solvent in industrial processes .

(c) 5-Hydroxy-4,6-dimethyl-octan-3-one

- Molecular Formula : C₁₀H₂₀O₂

- Molecular Weight : 172.27 g/mol

- Key Differences : Longer carbon chain (C8 vs. C5) and stereoisomerism due to chiral centers at C4 and C6.

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C)* | Solubility | Key Functional Groups |

|---|---|---|---|---|---|

| 5-Hydroxy-4,4-dimethylpentan-2-one | C₇H₁₄O₂ | 130.19 | ~190–200 | Moderate in water | Ketone, Hydroxyl |

| 4,4-Dimethyl-2-pentanone | C₇H₁₄O | 114.19 | ~160–170 | Low in water | Ketone |

| 2,2,4,4-Tetramethyl-3-pentanone | C₈H₁₆O | 128.21 | ~150–160 | Insoluble in water | Ketone |

| 5-Hydroxy-4,6-dimethyl-octan-3-one | C₁₀H₂₀O₂ | 172.27 | ~220–230 | Low in water | Ketone, Hydroxyl |

*Boiling points are extrapolated based on molecular weight and branching.

Key Observations:

Hydrogen Bonding: The hydroxyl group in 5-Hydroxy-4,4-dimethylpentan-2-one increases its boiling point by ~30°C compared to 4,4-Dimethyl-2-pentanone.

Branching Effects: 2,2,4,4-Tetramethyl-3-pentanone’s high branching reduces its boiling point despite a higher molecular weight than 4,4-Dimethyl-2-pentanone.

Solubility : Hydroxyl-containing compounds exhibit better water solubility, though steric hindrance from methyl groups may limit this effect.

Reactivity and Functional Group Interactions

- Acidity : The hydroxyl group in 5-Hydroxy-4,4-dimethylpentan-2-one confers mild acidity (pKa ~12–14), enabling deprotonation under basic conditions.

- Ketone Reactivity : The ketone group participates in nucleophilic additions (e.g., Grignard reactions), but steric hindrance from methyl substituents may slow kinetics compared to less-branched analogs.

- Oxidation: The terminal hydroxyl group can oxidize to a carboxylic acid under strong oxidizing conditions, a pathway absent in non-hydroxylated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.